1-(2,6-dichlorobenzyl)-1H-imidazole-4,5-dicarbonitrile
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Overview
Description
The compound “1-(2,6-dichlorobenzyl)-1H-imidazole-4,5-dicarbonitrile” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The imidazole ring is substituted at the 1-position with a 2,6-dichlorobenzyl group. The 4,5-positions of the imidazole ring are substituted with nitrile groups .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an imidazole ring, two nitrile groups, and a 2,6-dichlorobenzyl group. The presence of these functional groups would likely confer specific chemical properties to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. The imidazole ring is aromatic and relatively stable. The nitrile groups might undergo reactions typical for this functional group, such as hydrolysis or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the imidazole ring, dichlorobenzyl group, and nitrile groups would likely make this compound relatively polar .Scientific Research Applications
Chemistry and Coordination Compounds
Imidazole derivatives, including those with structural similarities to 1-(2,6-dichlorobenzyl)-1H-imidazole-4,5-dicarbonitrile, have been explored for their versatile chemical properties and applications in coordination chemistry. Studies review the preparation, properties, and complex formation of imidazole-based ligands, emphasizing their spectroscopic, magnetic, biological, and electrochemical activities (Boča, Jameson, & Linert, 2011). These compounds are investigated for their potential in creating complex compounds with unique structures and properties, suggesting areas for further research and application.
Synthetic Methods and Pharmaceutical Chemistry
Research on the synthesis and transformation of imidazole derivatives, including phosphorylated imidazoles, highlights the chemical versatility and the wide range of biological activities of these compounds. The synthesis approaches involve metallic derivatives of imidazole and various phosphorus halides, showcasing their applicability in creating compounds with insecticidal, sugar-lowering, and neurodegenerative activity (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018). This research underscores the potential for developing new pharmaceuticals based on imidazole chemistry.
Antimicrobial and Antitumor Activities
Imidazole derivatives are extensively studied for their antimicrobial and antitumor properties. Literature reviews and studies highlight the role of imidazoles in synthesizing antifungal drugs like ketoconazole and clotrimazole, demonstrating significant antimicrobial activity. The exploration of new compounds for microbial resistance management suggests the critical role of imidazole derivatives in addressing antimicrobial resistance challenges (2022). Additionally, research on imidazole-based antitumor agents indicates promising directions for developing new cancer therapies, emphasizing the need for further investigation into their biological effects and mechanisms of action.
Material Science and Nanotechnology
The application of imidazole derivatives in material science, particularly in the development of metal-organic frameworks (MOFs) and nanofibers, showcases their potential in advanced material applications. Studies on zeolite imidazolate frameworks (ZIFs) explore the synthesis, properties, and applications of these materials, highlighting their use in various applications due to their unique physicochemical properties (Sankar, Karthick, Sangeetha, Karmakar, & Kundu, 2019). This research area represents an exciting frontier for imidazole derivatives, offering insights into novel material designs and applications.
Mechanism of Action
Target of Action
Similar compounds such as dichlorobenzyl alcohol have been found to have a broad spectrum for bacterial and virus associated with mouth and throat infections .
Mode of Action
It is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins . The local anesthetic action of dichlorobenzyl alcohol, a similar compound, is thought to be due to a reduced sodium channel blockade .
Biochemical Pathways
It is known that the compound has antibacterial, antiviral, and local anesthetic properties .
Action Environment
It is known that the compound has a melting point of 54-62 °c , which could potentially affect its stability and efficacy under different environmental conditions.
properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]imidazole-4,5-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N4/c13-9-2-1-3-10(14)8(9)6-18-7-17-11(4-15)12(18)5-16/h1-3,7H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLMPXMFSGESQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=NC(=C2C#N)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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